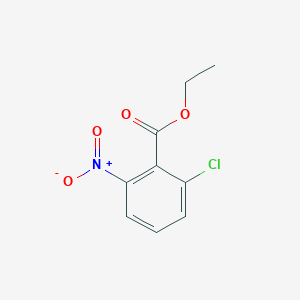

Ethyl 2-chloro-6-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVPOQALVJHYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569882 | |

| Record name | Ethyl 2-chloro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172217-16-2 | |

| Record name | Ethyl 2-chloro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Chloro 6 Nitrobenzoate

Esterification Approaches from 2-Chloro-6-nitrobenzoic Acid

The most direct and common method for synthesizing Ethyl 2-chloro-6-nitrobenzoate is the Fischer-Speier esterification of 2-chloro-6-nitrobenzoic acid with ethanol (B145695). masterorganicchemistry.commasterorganicchemistry.com This reaction is an acid-catalyzed equilibrium process where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comoperachem.com To drive the equilibrium towards the product side and achieve high yields, an excess of ethanol is typically used, which also serves as the reaction solvent. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed, for instance through azeotropic distillation with a solvent like toluene (B28343), is another key strategy. google.comorganic-chemistry.org

A typical laboratory procedure would involve refluxing a mixture of 2-chloro-6-nitrobenzoic acid, a large excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid for a set period. truman.edu After the reaction is complete, the mixture is cooled, and the product is isolated, often by pouring the mixture into ice water to precipitate the crude ester, which is then collected by filtration and purified, commonly by recrystallization from a suitable solvent like methanol (B129727) or ethanol. operachem.comtruman.edu

Table 1: Typical Reagents in Fischer Esterification of 2-Chloro-6-nitrobenzoic Acid

| Reagent | Role | Common Examples |

| Carboxylic Acid | Substrate | 2-Chloro-6-nitrobenzoic acid |

| Alcohol | Reagent & Solvent | Ethanol (anhydrous) |

| Catalyst | Proton Source | Concentrated H₂SO₄, p-TsOH |

| Drying Agent | Water Removal | Anhydrous MgSO₄, Molecular Sieves |

| Entraining Agent | Azeotropic Water Removal | Toluene, Benzene (B151609) |

Advanced Synthetic Routes and Precursor Utilization

While direct esterification is common, other synthetic pathways and precursors are utilized in the broader chemical landscape to produce the necessary starting materials or the final ester itself.

The primary precursor, 2-chloro-6-nitrobenzoic acid, can be synthesized via the oxidation of 2-chloro-6-nitrotoluene (B1664060). chemicalbook.com One documented method involves heating 2-chloro-6-nitrotoluene with potassium permanganate (B83412) in an alkaline aqueous solution. chemicalbook.com Another route involves the oxidation of 2-chloro-6-nitrobenzyl alcohol with nitric acid under pressure and at elevated temperatures. chemicalbook.com

An alternative to direct esterification involves the conversion of 2-chloro-6-nitrobenzoic acid into a more reactive derivative, such as an acyl chloride. For instance, reacting 2-chloro-6-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) would yield 2-chloro-6-nitrobenzoyl chloride. This highly reactive intermediate can then be treated with ethanol to give this compound, often in high yield and under milder conditions than Fischer esterification. A similar process is documented for the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate, where the corresponding acid is heated with thionyl chloride, followed by reaction with ethanol. google.com

More complex, multi-step syntheses have also been described starting from 2-chloro-6-nitrotoluene. One such pathway involves a condensation reaction with a dialower alkyl oxalate (B1200264) (like diethyl oxalate) in the presence of a strong base (an alkali metal alkoxide) to form an alkali metal enolate of an ethyl ester of β-(2-chloro-6-nitro-phenyl)pyruvic acid. google.com This intermediate can then undergo further transformations, representing a more advanced and less direct route to related structures. google.com

Table 2: Overview of Precursors for this compound Synthesis

| Precursor | Intermediate | Reagents for Transformation |

| 2-Chloro-6-nitrotoluene | 2-Chloro-6-nitrobenzoic acid | KMnO₄, KOH, H₂O |

| 2-Chloro-6-nitrobenzyl alcohol | 2-Chloro-6-nitrobenzoic acid | HNO₃, H₂O |

| 2-Chloro-6-nitrobenzoic acid | 2-Chloro-6-nitrobenzoyl chloride | SOCl₂ |

| 2-Chloro-6-nitrotoluene | Ethyl ester of β-(2-chloro-6-nitro-phenyl)pyruvic acid derivative | Diethyl oxalate, NaOEt |

Optimization Strategies in Synthesis

Optimizing the synthesis of this compound focuses on maximizing yield and purity by manipulating reaction conditions. For the prevalent Fischer esterification, several strategies are key. masterorganicchemistry.com

As it is an equilibrium-limited reaction, Le Chatelier's principle is applied to drive the reaction forward. This is achieved in two primary ways:

Use of Excess Reagent : Employing a large excess of the alcohol (ethanol) shifts the equilibrium towards the formation of the ester. masterorganicchemistry.com Studies have shown that increasing the molar ratio of alcohol to carboxylic acid can significantly improve ester yields. masterorganicchemistry.com

Removal of Water : The continuous removal of water, a byproduct of the reaction, prevents the reverse reaction (ester hydrolysis) from occurring. organic-chemistry.org This can be done using a Dean-Stark apparatus during reflux with an azeotropic solvent like toluene or by adding a dehydrating agent such as molecular sieves to the reaction mixture. organic-chemistry.orgacs.org

The choice of catalyst and reaction conditions also plays a crucial role. While strong Brønsted acids like H₂SO₄ are effective, alternative catalysts have been investigated for esterifications. organic-chemistry.org These include solid acid catalysts like zeolites or ion-exchange resins, and Lewis acids such as zirconium or hafnium salts, which can offer advantages in terms of reusability and milder reaction conditions. organic-chemistry.orgscirp.org

Microwave-assisted organic synthesis (MAOS) has emerged as a technique to accelerate esterification reactions. usm.my In a study on a structurally similar compound, 4-fluoro-3-nitrobenzoic acid, microwave irradiation in a sealed vessel significantly reduced reaction times. usm.my Optimization of temperature and irradiation time was shown to be critical for maximizing yield. The study also highlighted a strategy of adding the acid catalyst at specific intervals to overcome equilibrium limitations in the closed system. usm.my

Table 3: Comparison of Optimization Strategies

| Strategy | Method | Advantage |

| Shift Equilibrium | Use large excess of ethanol. | Simple to implement, increases product yield. masterorganicchemistry.com |

| Remove water via azeotropic distillation or desiccants. | Prevents reverse reaction, drives reaction to completion. organic-chemistry.org | |

| Catalysis | Use alternative catalysts (e.g., solid acids, Lewis acids). | Can be milder, easier to separate, and potentially reusable. organic-chemistry.orgscirp.org |

| Energy Input | Apply microwave irradiation. | Drastically reduces reaction time, can improve yields. usm.my |

Reactivity and Reaction Mechanisms of Ethyl 2 Chloro 6 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for ethyl 2-chloro-6-nitrobenzoate. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring is attacked by an electrophile, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism. youtube.com

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the chloro and nitro substituents. Both groups are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. masterorganicchemistry.comwikipedia.org

The nitro group (-NO2) is a powerful electron-withdrawing group due to both resonance and inductive effects. wikipedia.orgminia.edu.eg Its presence greatly reduces the electron density of the benzene (B151609) ring, making it highly susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.org The strong electron-withdrawing nature of the nitro group is crucial for stabilizing the negatively charged intermediate formed during SNAr. masterorganicchemistry.com

The chloro group (-Cl) is also electron-withdrawing, primarily through its inductive effect, while it has a weaker electron-donating resonance effect. libretexts.org In the context of SNAr, the chloro group serves as a good leaving group.

The positions of these substituents are critical. In this compound, the nitro group is ortho to the chloro leaving group. This ortho positioning is highly activating for SNAr because the nitro group can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance. masterorganicchemistry.com The negative charge can be delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of the reaction.

The primary mechanism for nucleophilic aromatic substitution on this compound is the addition-elimination mechanism . youtube.com This process involves two main steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the chloro group. This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com During this step, the aromaticity of the ring is temporarily lost. youtube.com

Elimination of the leaving group: The aromaticity is restored by the departure of the leaving group, which in this case is the chloride ion. youtube.com

The stability of the Meisenheimer complex is a key factor in the feasibility of the SNAr reaction. The presence of strong electron-withdrawing groups, such as the nitro group at the ortho or para position relative to the leaving group, is essential for this stabilization. masterorganicchemistry.com

Ester Group Transformations

The ethyl ester group of this compound can undergo transformations such as hydrolysis and transesterification.

Hydrolysis is the reaction with water to produce the corresponding carboxylic acid, 2-chloro-6-nitrobenzoic acid, and ethanol (B145695). This reaction can be catalyzed by either acid or base. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. semanticscholar.org Studies on similar esters, like p-nitrophenyl trifluoroacetate, have shown that the reaction mechanism can involve multiple water molecules acting as catalysts. mdpi.com

Transesterification involves the reaction of the ester with an alcohol in the presence of a catalyst (acid or base) to exchange the ethyl group for another alkyl group. This process is a common method for converting one ester into another.

Nitro Group Reductions and Other Functional Group Interconversions

The nitro group of this compound is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group.

Nitro group reduction is a fundamental transformation. wikipedia.org The nitro group can be reduced to an amino group (-NH2) using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni), or metals in acidic media (e.g., Sn, Fe in HCl). This reaction converts this compound into ethyl 2-amino-6-chlorobenzoate.

Other functional group interconversions involving the nitro group are also possible, though less common. For instance, partial reduction can yield hydroxylamino or nitroso derivatives.

Catalytic Transformations and Their Mechanisms

Catalysis plays a significant role in the transformations of this compound.

Catalytic hydrogenation is widely used for the reduction of the nitro group. The mechanism involves the adsorption of the nitro compound and hydrogen onto the surface of the metal catalyst. The reaction proceeds through a series of steps involving the transfer of hydrogen atoms to the nitro group, ultimately leading to the formation of the amine and water.

Biocatalysis has also emerged as a powerful tool for transformations of nitroaromatic compounds. nih.gov Enzymes such as reductases can selectively reduce the nitro group. nih.gov For instance, certain bacterial strains have been shown to metabolize nitrobenzoates, initiating the process with the reduction of the nitro group. nih.gov The mechanism of enzymatic hydrolysis of related esters often involves a catalytic triad (B1167595) in the enzyme's active site, where a nucleophilic residue like serine attacks the ester's carbonyl carbon. semanticscholar.org

The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The presence of a strong electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. blogspot.com This activation is a hallmark of SNAr reactions, as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net

Determination of Rate Constants and Activation Parameters

The second-order rate constant (k2) is a crucial parameter for quantifying the reaction rate. For a typical SNAr reaction, the rate is dependent on the concentrations of both the aromatic substrate and the nucleophile. The rate law can be expressed as:

Rate = k2 [Aryl Halide] [Nucleophile]

The Arrhenius equation and the Eyring equation are employed to determine the activation parameters from the temperature dependence of the rate constants. These parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insights into the energy profile and the molecular ordering of the transition state.

For instance, in the reactions of similar compounds like 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles, the activation energies are influenced by the nature of the nucleophile and the solvent. nih.gov It is expected that the reaction of this compound would exhibit similar behavior.

Below is an illustrative data table of second-order rate constants for a related reaction, the aminolysis of methyl 2,4-dichloro-3,5-dinitrobenzoate in methanol (B129727) at various temperatures. This demonstrates how rate constants vary with the nucleophile and temperature.

| Nucleophile | Temperature (°C) | k₂ (x 10⁻³ dm³ mol⁻¹ s⁻¹) |

|---|---|---|

| Piperidine | 25 | 15.8 |

| Piperidine | 35 | 30.2 |

| Piperidine | 45 | 55.0 |

| Piperazine | 25 | 8.91 |

| Piperazine | 35 | 17.4 |

| Piperazine | 45 | 32.4 |

| Morpholine | 25 | 1.41 |

| Morpholine | 35 | 2.88 |

| Morpholine | 45 | 5.50 |

Data is illustrative and based on the aminolysis of a structurally similar compound, methyl 2,4-dichloro-3,5-dinitrobenzoate. researchgate.net

Analysis of Substituent Effects via Linear Free Energy Relationships (e.g., Hammett and Brønsted Correlations)

Linear Free Energy Relationships (LFERs), such as the Hammett and Brønsted equations, are powerful tools for elucidating reaction mechanisms by quantifying the effect of substituents on reactivity.

The Hammett equation (log(k/k₀) = ρσ) relates the rate constants of a series of reactions with substituted aromatic compounds to the electronic properties of the substituents. strath.ac.uk The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of SNAr reactions due to the stabilization of the negatively charged Meisenheimer complex. nih.gov For the reaction of this compound with a series of substituted anilines, a positive ρ value would be expected.

The Brønsted equation (log(k) = βpKa + C) correlates the rate constant of a reaction with the pKa of a series of related nucleophiles. The Brønsted coefficient, β, provides insight into the degree of bond formation in the transition state. researchgate.net For SNAr reactions, β values typically range from 0.3 to 0.8, indicating a significant degree of bond formation between the nucleophile and the aromatic ring in the transition state.

A hypothetical Hammett plot for the reaction of this compound with substituted anilines would likely show a linear correlation for meta- and para-substituted nucleophiles.

| Substituent (X) in X-C₆H₄NH₂ | σ Value | Hypothetical log(k/k₀) |

|---|---|---|

| p-OCH₃ | -0.27 | -0.6 |

| p-CH₃ | -0.17 | -0.4 |

| H | 0.00 | 0.0 |

| p-Cl | 0.23 | 0.5 |

| m-NO₂ | 0.71 | 1.5 |

| p-NO₂ | 0.78 | 1.7 |

This data is hypothetical and for illustrative purposes to demonstrate the expected trend in a Hammett plot for the reaction of this compound.

Investigations of Rate-Determining Steps and Intermediate Species

The generally accepted mechanism for nucleophilic aromatic substitution is the SNAr mechanism, which proceeds via a two-step process involving the formation of a Meisenheimer complex. mdpi.comnih.gov

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom in this case) to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex. This step is typically the rate-determining step of the reaction because it involves the disruption of the aromaticity of the ring. mdpi.comnih.gov The strong electron-withdrawing nitro group at the ortho position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Step 2: Departure of the Leaving Group. The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is generally fast.

The presence of the ester group at the other ortho position in this compound can also influence the reaction rate through both steric and electronic effects. Sterically, it can hinder the approach of the nucleophile. Electronically, the ester group is also electron-withdrawing, which should further stabilize the Meisenheimer complex and thus increase the reaction rate. rsc.org

Spectroscopic techniques such as NMR and UV-Vis can be used to detect and characterize the Meisenheimer complex, especially in cases where it is sufficiently stable. researchgate.net For the reaction of this compound, the formation of a colored solution upon addition of a strong nucleophile could indicate the presence of the Meisenheimer intermediate.

Applications in Advanced Organic Synthesis

Building Block for Diverse Functionalized Benzoic Acid Derivatives

Ethyl 2-chloro-6-nitrobenzoate serves as a foundational scaffold for the synthesis of a wide array of substituted benzoic acid derivatives. The three distinct functional groups can be selectively modified to introduce new functionalities.

The ester group can be readily hydrolyzed under acidic or basic conditions to yield 2-chloro-6-nitrobenzoic acid chemicalbook.com. This carboxylic acid provides a new reactive site for amide bond formation or further derivatization.

The nitro group is particularly versatile. It can be reduced under various conditions to form an aniline (B41778) derivative, 2-amino-6-chlorobenzoic acid. This transformation is a critical step in the synthesis of many nitrogen-containing heterocycles. Furthermore, the chloro group can be displaced through nucleophilic aromatic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon, nitrogen, or oxygen-based substituents at the C-2 position. The synthesis of 2-chloro-6-nitrobenzonitrile (B146369) from the related 2-chloro-6-nitro-toluene highlights the reactivity of the positions on the ring for creating varied derivatives google.com.

Table 1: Selected Transformations of this compound

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Ester Hydrolysis | 2-Chloro-6-nitrobenzoic acid chemicalbook.com |

| This compound | Nitro Reduction | Ethyl 2-amino-6-chlorobenzoate |

Precursor in Heterocyclic Compound Synthesis

The arrangement of substituents on the this compound ring is highly conducive to the formation of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

This compound is a key precursor for synthesizing important nitrogen-containing heterocycles like benzimidazoles and quinazolines.

Benzimidazoles: The synthesis of benzimidazoles often begins with a 1,2-diaminobenzene derivative. Starting from this compound, a two-step sequence involving nucleophilic substitution of the chlorine with an amine, followed by the reduction of the nitro group, can generate the necessary diamine precursor. A more direct route involves the reduction of a 2-nitroaniline (B44862) to an o-phenylenediamine, which is then cyclized with a one-carbon source like formic acid, an aldehyde, or carbon dioxide. rsc.orgpcbiochemres.comyoutube.com For instance, a 2-nitroaniline can be reductively cyclized with an aldehyde using zinc and sodium bisulfite in water to yield a benzimidazole (B57391) derivative pcbiochemres.com.

Quinazolines: Quinazolines and their derivatives are another class of heterocycles accessible from this starting material. openmedicinalchemistryjournal.comresearchgate.net The synthesis of quinazolines can be achieved through various pathways, often involving the cyclization of 2-aminobenzamides or 2-aminobenzonitriles. organic-chemistry.org The ester group of this compound can be converted to an amide, and the nitro group can be reduced to an amine to form a 2-amino-6-chlorobenzamide (B107074) intermediate. This intermediate can then undergo condensation with an aldehyde or another suitable electrophile to form the quinazoline (B50416) ring system. Recently, new methods for synthesizing 6-nitro-4-substituted quinazolines have been developed for their potential as anticancer agents. nih.gov

The ortho-positioning of the chloro and nitro groups on the aromatic ring enables novel cyclization strategies. Following the reduction of the nitro group to an amine, the resulting ortho-chloroaniline derivative becomes a prime candidate for intramolecular cyclization. The amino group can act as an internal nucleophile, displacing the adjacent chloro group to form a new ring.

This intramolecular cyclization can be a key step in forming various fused heterocyclic systems. For example, condensation with bifunctional reagents can lead to more complex polycyclic structures. The reaction of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, formed from 2-mercaptobenzothiazole (B37678) and ethyl chloroacetate, with hydrazine (B178648) hydrate (B1144303) leads to a hydrazide which can then be cyclized to form various heterocyclic derivatives, demonstrating a model pathway for such transformations. chemmethod.com These types of condensation and cyclization reactions are fundamental in building molecular complexity from relatively simple starting materials like this compound.

Role in Asymmetric Synthesis and Chiral Molecule Construction

While this compound is a versatile achiral building block, its direct application in asymmetric synthesis to construct chiral molecules is not extensively documented in the literature. However, its functional groups offer potential handles for introducing chirality.

For instance, the prochiral ketone that could be formed via a Friedel-Crafts acylation could undergo asymmetric reduction. Alternatively, the aromatic ring itself could be a substrate in an asymmetric transformation, such as a catalytic asymmetric hydrogenation of a double bond introduced onto a side chain. The compound 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, a structurally related molecule, is noted as a metabolite of the herbicide Acetachlor, indicating that complex chiral transformations can occur on similar scaffolds within biological systems. nih.gov The potential exists for derivatives of this compound to be converted into chiral ligands or auxiliaries, where the defined substitution pattern could influence the stereochemical outcome of reactions on other molecules. However, specific, widely adopted methods using the title compound for chiral molecule construction are not currently prominent.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis and Mechanistic Probing (e.g., IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For Ethyl 2-chloro-6-nitrobenzoate, the IR spectrum is distinguished by several key absorption bands that confirm the presence of the ester, nitro, and chloro-aromatic moieties.

The most prominent feature is the strong absorption from the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1720-1740 cm⁻¹. The presence of the electron-withdrawing nitro and chloro groups on the benzene (B151609) ring can slightly shift this frequency. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also highly characteristic, appearing as two distinct and strong bands. The C-O single bond stretching of the ester functional group and the C-Cl stretching vibration further confirm the structure.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H (ethyl) | Stretch | 3000-2850 | Medium |

| Carbonyl (C=O) | Stretch | 1735-1720 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1520 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| Nitro (NO₂) | Symmetric Stretch | 1360-1330 | Strong |

| Ester (C-O) | Stretch | 1300-1150 | Medium |

| C-Cl | Stretch | 800-600 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, one can map out the entire carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for both the ethyl group and the three protons on the aromatic ring. The ethyl group appears as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene group. The three aromatic protons are situated on a highly substituted ring, leading to complex splitting patterns due to coupling between them. Their chemical shifts are significantly downfield due to the strong electron-withdrawing effects of the ortho-nitro and ortho-chloro substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. It will show a signal for the ester carbonyl carbon, typically in the 164-168 ppm region. The six aromatic carbons will appear in the 120-150 ppm range, with the carbons directly attached to the chloro and nitro groups showing distinct shifts. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted Nuclear Magnetic Resonance (NMR) Data for this compound

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment & Multiplicity | Chemical Shift (δ) ppm | Assignment |

| 7.90 - 7.70 (m, 2H) | Aromatic CH | ~164.5 | C=O (Ester) |

| 7.65 - 7.50 (m, 1H) | Aromatic CH | ~148.0 | C-NO₂ |

| 4.45 (q, 2H) | O-CH₂ | ~135.0 | C-Cl |

| 1.40 (t, 3H) | CH₃ | ~132.5 | Aromatic CH |

| ~130.0 | Aromatic CH | ||

| ~128.0 | C-CO₂Et | ||

| ~125.0 | Aromatic CH | ||

| ~62.0 | O-CH₂ | ||

| ~14.0 | CH₃ |

Note: NMR data are predicted based on spectroscopic principles and data for analogous compounds. Actual experimental values may vary slightly. Multiplicity: q = quartet, t = triplet, m = multiplet.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby establishing the molecular weight and offering clues to its structure. The electron ionization (EI) mass spectrum of this compound (C₉H₈ClNO₄) would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight.

A key diagnostic feature is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks for the molecular ion: M⁺ at m/z 229 and M+2 at m/z 231, with a relative intensity ratio of about 3:1.

Common fragmentation pathways would involve the loss of small, stable neutral molecules or radicals from the parent ion. This includes the loss of the ethoxy group, the nitro group, or a chlorine atom, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Value (for ³⁵Cl) | Assignment | Fragmentation Pathway |

| 229 | [M]⁺ | Molecular Ion |

| 184 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 183 | [M - NO₂]⁺ | Loss of the nitro group |

| 194 | [M - Cl]⁺ | Loss of a chlorine atom |

| 153 | [M - NO₂ - C₂H₄]⁺ | Loss of nitro group and ethene |

| 137 | [M - Cl - NO₂]⁺ | Loss of chlorine and nitro group |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. For a compound like Ethyl 2-chloro-6-nitrobenzoate, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and determine its electronic properties.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would likely be concentrated around the hydrogen atoms.

This type of analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites where the molecule is most likely to interact with other reagents. The difference in electrostatic potential at specific atomic nuclei can be used to quantify and classify the electronic effects of substituents. rsc.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the energetic landscape of a chemical reaction, including the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers associated with different potential reaction pathways, chemists can predict the most likely mechanism and the conditions required for a reaction to occur.

For this compound, this could involve modeling its synthesis or its participation in further reactions, such as nucleophilic aromatic substitution. For instance, calculations could determine the activation energy required to displace the chloro group with another nucleophile, providing insights into the compound's synthetic utility. Such studies often involve complex calculations to locate the transition state geometry and its associated energy, which corresponds to the highest point on the reaction coordinate.

Theoretical Elucidation of Substituent Effects on Reactivity

The reactivity of the benzene (B151609) ring in this compound is heavily influenced by its three substituents: the chloro group, the nitro group, and the ethyl ester group. Theoretical studies can systematically elucidate the individual and combined effects of these groups.

Nitro Group (-NO₂): A strong deactivating and meta-directing group due to its powerful electron-withdrawing nature through both resonance and inductive effects.

Ethyl Ester Group (-COOEt): A deactivating and meta-directing group due to its electron-withdrawing character.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The primary synthesis of Ethyl 2-chloro-6-nitrobenzoate typically involves a two-step process: the oxidation of 2-chloro-6-nitrotoluene (B1664060) to its corresponding carboxylic acid, followed by esterification.

A common method for the initial oxidation step utilizes strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. cdnsciencepub.com This reaction, however, can require long reaction times and harsh conditions to achieve a moderate yield. For instance, a modified procedure involving heating 2-chloro-6-nitrotoluene with KMnO₄ for over 13 hours was necessary to obtain the 2-chloro-6-nitrobenzoic acid precursor in a 43% yield. cdnsciencepub.com The subsequent esterification to the ethyl ester can be accomplished through several standard methods, including Fischer esterification with ethanol (B145695) under acidic conditions or by converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with ethanol. google.com

Future research is focused on developing "green" and more efficient alternatives to these traditional methods. This includes exploring:

Catalytic Oxidation: Investigating catalytic systems that can use milder and more environmentally friendly oxidants, such as molecular oxygen or hydrogen peroxide, to replace stoichiometric permanganate.

Process Intensification: Utilizing technologies like flow chemistry to improve reaction control, reduce reaction times, and enhance safety and yield.

Alternative Starting Materials: Exploring different synthetic pathways, such as those described in patents for related isomers, which might offer more readily available and less hazardous starting materials. google.com

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The reactivity of this compound is dominated by two key features: the susceptibility of the chloro group to nucleophilic aromatic substitution (SNAr) and the ability of the nitro group to be chemically reduced.

The chloro atom at the C2 position is activated towards substitution by the strong electron-withdrawing effect of the adjacent nitro group at the C6 position. This activation facilitates the attack of nucleophiles, proceeding through a stabilized intermediate known as a Meisenheimer complex. This reactivity is a cornerstone of its use in synthesis. nih.gov

Another significant transformation is the reduction of the nitro group to an amine. This reaction is a common strategy in the synthesis of complex molecules and can be achieved using various reducing agents, such as indium metal in aqueous ethanol with ammonium (B1175870) chloride. orgsyn.org The resulting amino group can then be used in a wide array of subsequent reactions.

Future research aims to uncover and control more subtle aspects of its reactivity:

Selective Functionalization: Developing methods to selectively perform reactions at one site without affecting the other functional groups, for example, performing a cross-coupling reaction at the C-Cl bond while preserving the nitro and ester groups.

Novel Reaction Cascades: Designing multi-step reactions that occur in a single pot, where an initial SNAr reaction is followed by an intramolecular cyclization or a reduction/acylation sequence.

Photochemical and Electrochemical Methods: Investigating the use of light or electricity to drive unique transformations that are not accessible through traditional thermal methods, potentially leading to novel molecular scaffolds.

Expansion of Applications in the Synthesis of Biologically Relevant Molecules and Materials

This compound and its parent acid are recognized as important intermediates in the production of pharmaceuticals and advanced materials. chem960.com The precursor, 2-chloro-4-nitrobenzoic acid (an isomer), has been identified as an antiviral agent. researchgate.net Furthermore, the general class of chloronitroaromatic compounds is used in the synthesis of dyes, pigments, and pharmaceuticals. nih.gov

A key application lies in its role in synthesizing heterocyclic compounds, which are core structures in many drugs. For example, after reduction of the nitro group to an amine and substitution of the chloro group, the resulting molecule can be a precursor to complex heterocyclic systems used in drug discovery programs.

The expansion of its applications is a major focus of ongoing research:

Medicinal Chemistry: Using the compound as a starting point for the synthesis of new classes of therapeutic agents, such as RORγ modulators for autoimmune diseases or novel anticancer agents. google.comusc.gal

Materials Science: Incorporating the nitrobenzoate core into polymers or liquid crystals. The specific substitution pattern can influence properties like thermal stability and electro-optical response, making its isomers and derivatives candidates for new functional materials. researchgate.net

Agrochemicals: Developing new pesticides and fungicides, an area where chloronitroaromatic compounds have historically been applied. nih.gov

Integration of Advanced Computational Methods for Predictive Chemistry

Modern chemical research increasingly relies on computational methods to accelerate discovery and deepen understanding. For molecules like this compound, computational tools are invaluable for predicting their behavior.

Density Functional Theory (DFT) is a powerful method used to:

Predict Reactivity: Calculate the electron distribution and orbital energies to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net This can help rationalize observed reaction outcomes and guide the design of new experiments.

Model Reaction Mechanisms: Elucidate the step-by-step pathway of a reaction, including the structures and energies of transition states and intermediates like the Meisenheimer complex. nih.gov

Analyze Material Properties: For derivatives incorporated into materials, computational studies can predict structural arrangements and energetic properties, helping to design materials with desired characteristics. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another critical computational tool. These models correlate structural features of a series of related compounds with their biological activity or toxicity. nih.govbiochempress.com For derivatives of this compound, QSAR can be used to predict their potential as drug candidates or to assess their environmental impact. biochempress.com

Future integration of these methods will likely involve:

Machine Learning: Using AI to build more sophisticated predictive models for reactivity and bioactivity based on large datasets of related compounds.

High-Throughput Virtual Screening: Computationally screening large virtual libraries of potential derivatives to identify promising candidates for synthesis and testing.

Integrated Experimental-Computational Workflows: Creating a seamless loop where computational predictions guide laboratory experiments, and the experimental results are used to refine and improve the computational models.

Comparative Studies with Isomeric and Analogous Nitrobenzoate Esters

The specific arrangement of substituents on the benzene (B151609) ring of this compound dictates its unique properties. Comparing it with its isomers and analogs is crucial for understanding structure-property relationships.

Key points of comparison include:

Reactivity: The ortho-position of the nitro group provides maximum activation for SNAr at the chloro-position. In an isomer like Ethyl 2-chloro-4-nitrobenzoate, the activating effect of the para-nitro group is still significant but electronically different. An isomer like Ethyl 2-chloro-3-nitrobenzoate (B8449086) would likely show much lower reactivity at the C-Cl bond due to the meta-position of the nitro group.

Physical Properties: The substitution pattern affects melting point, boiling point, solubility, and crystal packing. These differences are critical for practical applications in synthesis and materials science.

Biological Activity: Small changes in isomeric structure can lead to large differences in how a molecule interacts with biological targets like enzymes or receptors.

The table below presents a comparison of this compound with some of its isomers. This systematic comparison allows researchers to select the optimal building block for a specific synthetic target or application. bldpharm.comsigmaaldrich.com

Interactive Data Table: Comparison of Nitrobenzoate Ester Isomers

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature | Predicted Impact on Reactivity |

| This compound | 172217-16-2 | C₉H₈ClNO₄ | Nitro group is ortho to the chloro group. | High activation of chlorine for SNAr. |

| Ethyl 2-chloro-3-nitrobenzoate | 3979-45-1 | C₉H₈ClNO₄ | Nitro group is meta to the chloro group. | Low activation of chlorine for SNAr. |

| Ethyl 2-chloro-4-nitrobenzoate | 90036-77-2 | C₉H₈ClNO₄ | Nitro group is para to the chloro group. | Significant activation of chlorine for SNAr. |

| Ethyl 4-chloro-2-nitrobenzoate | 23033-03-6 | C₉H₈ClNO₄ | Chloro and nitro groups are swapped vs the 2,4-isomer. | High activation of chlorine for SNAr. |

| Ethyl 2-chloro-5-nitrobenzoate | 16588-17-3 | C₉H₈ClNO₄ | Nitro group is meta to the chloro group. | Low activation of chlorine for SNAr. |

Future research will continue to leverage these comparisons to fine-tune molecular design, whether for creating more reactive intermediates, developing drugs with higher specificity, or engineering materials with precisely controlled properties.

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-6-nitrobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via sequential nitration, esterification, and chlorination. A two-step approach is often employed:

- Nitration : Introduce the nitro group at the 6-position of a benzoate precursor using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

- Chlorination : Apply electrophilic aromatic substitution (e.g., Cl₂/FeCl₃ or SOCl₂) at the 2-position, followed by esterification with ethanol in acidic conditions. Optimization involves Design of Experiments (DoE) to evaluate parameters like temperature, stoichiometry, and catalyst loading. Reaction progress is monitored via HPLC or TLC, with purity confirmed by melting point analysis and NMR .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Recrystallization : Use solvents like ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient to separate nitro and chloro derivatives. Final purity is validated by ≥95% HPLC peak area and absence of extraneous signals in ¹H/¹³C NMR spectra. Document procedures rigorously to ensure reproducibility .

Q. How can basic spectroscopic characterization (NMR, IR) resolve structural ambiguities in this compound?

- ¹H NMR : Identify the ethyl ester group (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂O) and aromatic protons (δ 7.5–8.5 ppm). The nitro group deshields adjacent protons, splitting patterns confirming substitution positions.

- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitro (asymmetric NO₂ stretch at ~1530 cm⁻¹). Cross-validate with mass spectrometry (ESI-MS) for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELXT ( ) automates space-group determination and structure solution. Refinement via SHELXL ( ) handles anisotropic displacement parameters and hydrogen bonding networks. Use WinGX ( ) for data reduction and visualization. For disordered structures, apply twin refinement or constraints to improve R-factors (<0.05). Publish CIF files with deposition codes for transparency .

Q. What methodologies characterize hydrogen-bonding patterns in this compound crystals?

Conduct graph set analysis ( ) to classify hydrogen bonds (e.g., D, R₂²(8) motifs). Use Mercury (CCDC) to calculate donor-acceptor distances and angles. For polymorphic systems, compare packing diagrams to identify stabilizing interactions. Pair with DFT calculations (e.g., Gaussian) to quantify interaction energies .

Q. How should researchers reconcile conflicting spectroscopic and crystallographic data?

- Cross-validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may indicate dynamic effects (e.g., rotamers in solution).

- Statistical analysis : Apply chi-squared tests to assess crystallographic residual density vs. noise. Use Principal Component Analysis (PCA) on spectral datasets to isolate outliers .

Q. What experimental designs are recommended for toxicity profiling of nitroaromatic derivatives like this compound?

Follow ATSDR guidelines ():

- In vitro assays : Ames test for mutagenicity, MTT assay for cytotoxicity.

- In vivo models : Acute oral toxicity (OECD 423) in rodents, monitoring hepatic/kidney biomarkers.

- Environmental impact : Use OECD 301F for biodegradability. Report EC₅₀/LC₅₀ values with 95% confidence intervals .

Q. How can advanced NMR techniques (e.g., NOESY, HMBC) elucidate conformational dynamics?

- NOESY : Identify spatial proximity between the ethyl group and aromatic protons, confirming restricted rotation.

- HMBC : Correlate carbonyl carbons with adjacent protons to validate ester connectivity. For temperature-dependent studies, analyze signal coalescence in variable-temperature NMR to estimate rotational barriers .

Methodological Best Practices

- Data Integrity : Use NIST-referenced spectral libraries () for instrument calibration.

- Reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR FIDs in public repositories (Zenodo, CCDC).

- Ethical Reporting : Disclose synthetic yields, enantiomeric excess (if applicable), and hazard classifications per REACH ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.